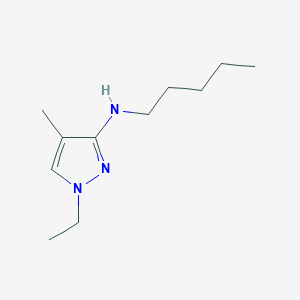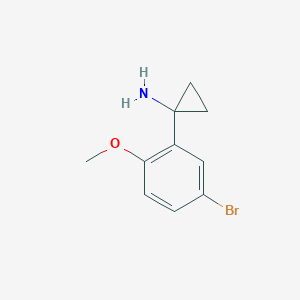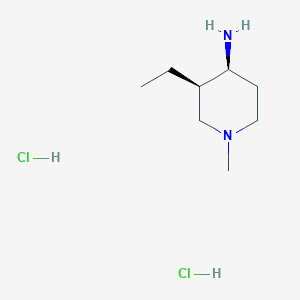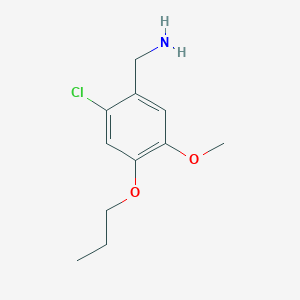![molecular formula C12H15N3OS B11737980 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a dimethylamino group, a methoxyimino group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile typically involves the condensation of 3-acetylthiophene with dimethylformamide dimethylacetal (DMF-DMA). The reaction is carried out by dissolving 3-acetylthiophene in an excess amount of DMF-DMA and heating the mixture at 80°C for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into distilled water. The product is then extracted with methylene chloride, dried over magnesium sulfate, and recrystallized in methanol to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is unique due to the presence of both a methoxyimino group and a thiophene ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-[5-(N-methoxy-C-methylcarbonimidoyl)thiophen-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C12H15N3OS/c1-9(14-16-4)11-5-6-12(17-11)10(7-13)8-15(2)3/h5-6,8H,1-4H3 |
InChI 键 |
NRPZBTMYGVBNHV-UHFFFAOYSA-N |
规范 SMILES |
CC(=NOC)C1=CC=C(S1)C(=CN(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B11737898.png)
![1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737900.png)

![[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737913.png)

![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737936.png)
![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)
![[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737951.png)
amine](/img/structure/B11737962.png)


![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)
